molecular formula C20H19N3O3S2 B2967397 methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate CAS No. 477509-12-9

methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate

Cat. No.: B2967397
CAS No.: 477509-12-9
M. Wt: 413.51
InChI Key: DBBNKUURCSUUJZ-UHFFFAOYSA-N
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Description

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is a structurally complex molecule featuring a benzoate ester core substituted at the 4-position with a carbamothioyl-urea linkage attached to a 3-cyano-substituted cyclohepta[b]thiophene ring. This compound’s structure integrates multiple functional groups: a benzoate ester, a carbamothioyl moiety, and a saturated seven-membered thiophene ring system.

Properties

IUPAC Name

methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-19(25)13-9-7-12(8-10-13)17(24)22-20(27)23-18-15(11-21)14-5-3-2-4-6-16(14)28-18/h7-10H,2-6H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBNKUURCSUUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxylic acid with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate involves its interaction with specific molecular targets. The cyano group and thiophene ring are key functional groups that can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with five analogs from the evidence, focusing on molecular features, synthesis, and properties.

Compound Name Molecular Formula Molecular Weight Functional Groups Synthesis Method Key Data Application/Notes References
Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate (Target) C₁₈H₁₆N₃O₃S₂ (calc.) ~386 Benzoate ester, carbamothioyl-urea, cyclohepta[b]thiophene, cyano Not reported N/A Hypothesized pharmaceutical/agrochemical N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.4 Benzoate ester, thiadiazole, phenylcarbamoyl Not detailed Safety data available (EC 2015/830) Intermediate/Agrochemical
5-Amino-3-methyl-4-({2-[(4-methylphenyl)carbamothioyl]hydrazino}carbonyl)thiophene-2-carboxamide (9b) C₁₅H₁₆N₄O₂S₂ 372.44 Carbamothioyl, carboxamide, thiophene Reflux with isothiocyanate 76% yield, MP 202–204°C, IR/NMR/MS data Bioactive candidate
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C₂₁H₂₅NO₅S 403.49 Tetrahydrobenzo[b]thiophene, ester, hydroxyl Petasis reaction 22% yield, HRMS (390.1370), NMR data Synthetic intermediate
Methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate (Prep 14) C₂₄H₂₈N₂O₄ 408.49 Benzoate ester, piperidine, phenoxy Ammonium salt substitution MS: m/z 397 (M+H)⁺ Arthritis treatment

Structural and Functional Group Analysis

  • Cyclohepta[b]thiophene vs. Smaller Rings: The target’s seven-membered cyclohepta[b]thiophene ring contrasts with the tetrahydrobenzo[b]thiophene in 6o (six-membered) and the simple thiophene in 9b.
  • Carbamothioyl vs. Carboxamide/Thiadiazole : The carbamothioyl-urea group in the target differs from 9b ’s carbamothioyl-hydrazine and 2 ’s thiadiazole. Carbamothioyl groups (C=S) exhibit distinct hydrogen-bonding and metal-chelating capabilities compared to carboxamides (C=O) or thiadiazoles, influencing reactivity and bioactivity .
  • Ester vs. Carboxamide : The benzoate ester in the target and 2 vs. the carboxamide in 9b affects solubility and metabolic stability. Esters are often prodrug candidates, while carboxamides are more hydrolytically stable .

Biological Activity

Methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate is a complex organic compound characterized by its unique structural features, including a cyclohepta[b]thiophene ring and a cyano group. This article explores its biological activity through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S, and it possesses significant molecular diversity due to the presence of multiple functional groups.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Specific studies have demonstrated its effects on cell lines associated with breast and lung cancers .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through the following pathways:

  • Inhibition of Enzymatic Activity : The presence of the thiophene moiety may interact with key enzymes involved in metabolic processes.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis.
  • Interaction with DNA : Structural characteristics suggest potential interactions with DNA or RNA that could affect gene expression.

Case Studies

Several case studies have been published that explore the biological activity of this compound:

  • Antibacterial Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus .
  • Anticancer Activity : In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 25 μM .
  • Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced TNF-alpha production by approximately 50% at a concentration of 10 μM .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC = 32 μg/mL
AnticancerBreast cancer cell lineIC50 = 25 μM
Anti-inflammatoryLPS-stimulated macrophagesTNF-alpha reduction = 50%

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